molecular formula C15H17N3O3 B2916085 (2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide CAS No. 2223383-53-5

(2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide

Cat. No. B2916085
CAS RN: 2223383-53-5
M. Wt: 287.319
InChI Key: PHXWFTHTFDVUPT-RISCZKNCSA-N
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Description

(2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide is a synthetic compound that belongs to the class of morpholine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

Mechanism of Action

The mechanism of action of (2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide is not fully understood. However, it has been reported to exhibit inhibitory activity against certain enzymes, such as proteases and kinases, which are involved in the progression of various diseases, including cancer and viral infections. The presence of a cyano group in the structure of this compound suggests that it may act as a Michael acceptor, which can react with the nucleophilic groups of the target enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to exhibit inhibitory activity against certain enzymes, such as proteases and kinases, which are involved in the progression of various diseases, including cancer and viral infections. The presence of a morpholine ring in the structure of this compound suggests that it may have some biological activity.

Advantages and Limitations for Lab Experiments

The advantages of using (2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide in lab experiments include its synthetic accessibility and potential applications in various fields of scientific research. However, the limitations of using this compound include its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on (2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide. One potential direction is to further explore its inhibitory activity against various enzymes and evaluate its potential as a lead compound for the development of new drugs. Another direction is to investigate its biological activity and evaluate its potential as a therapeutic agent for various diseases. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of new compounds with improved bioactivity and pharmacokinetics.

Synthesis Methods

The synthesis of (2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide involves the reaction of 3-(cyanomethyl)-2-methyl-4-oxo-3,4-dihydro-2H-pyran with benzylamine in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to the desired product using a reducing agent. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

(2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used as a lead compound for the development of new drugs that target specific diseases. It has been reported to exhibit significant inhibitory activity against certain enzymes, such as proteases and kinases, which are involved in the progression of various diseases, including cancer and viral infections.
In organic synthesis, this compound can be used as a building block for the synthesis of other compounds. The presence of a morpholine ring in the structure of this compound makes it a versatile starting material for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

(2R,3S)-4-benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-14(15(20)17-8-7-16)18(13(19)10-21-11)9-12-5-3-2-4-6-12/h2-6,11,14H,8-10H2,1H3,(H,17,20)/t11-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXWFTHTFDVUPT-RISCZKNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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